Cas no 214902-82-6 (Decladinose Roxithromycin (Roxithromycin Impurity B))

Decladinose Roxithromycin (Roxithromycin Impurity B) Chemical and Physical Properties
Names and Identifiers
-
- Decladinose Roxithromycin (Roxithromycin Impurity B)
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxa
- (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-
- A-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy)methyl]oxime]
- Decladinoseroxithromycin
- Roxithromycin Impurity B
- J-014101
- 214902-82-6
- Decladinose Roxithromycin
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
-
- Inchi: InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25+/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1
- InChI Key: BNZRPTCUAOMSSH-MDOVVVHDSA-N
- SMILES: CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O
Computed Properties
- Exact Mass: 678.43000
- Monoisotopic Mass: 678.43027542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 47
- Rotatable Bond Count: 10
- Complexity: 1000
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 189Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: 88-91°C
- Boiling Point: 773.9±70.0 °C at 760 mmHg
- Flash Point: 421.8±35.7 °C
- PSA: 189.20000
- LogP: 1.28440
- Vapor Pressure: 0.0±6.0 mmHg at 25°C
Decladinose Roxithromycin (Roxithromycin Impurity B) Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Decladinose Roxithromycin (Roxithromycin Impurity B) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D226800-25mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 25mg |
$ 617.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D911213-5mg |
Decladinose roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | BR | 5mg |
¥2,590.20 | 2022-01-14 | |
TRC | D226800-1mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 1mg |
$ 110.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218096-1 mg |
Decladinose Roxithromycin, |
214902-82-6 | 1mg |
¥2,407.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218096-1mg |
Decladinose Roxithromycin, |
214902-82-6 | 1mg |
¥2407.00 | 2023-09-05 | ||
A2B Chem LLC | AF62657-25mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 98% | 25mg |
$654.00 | 2024-04-20 | |
TRC | D226800-5mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 5mg |
$ 213.00 | 2023-09-08 |
Decladinose Roxithromycin (Roxithromycin Impurity B) Related Literature
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Book reviews
Additional information on Decladinose Roxithromycin (Roxithromycin Impurity B)
Comprehensive Analysis of Decladinose Roxithromycin (CAS No. 214902-82-6): A Critical Roxithromycin Impurity B in Pharmaceutical Quality Control
In the realm of pharmaceutical impurities, Decladinose Roxithromycin (CAS No. 214902-82-6), also known as Roxithromycin Impurity B, has garnered significant attention due to its role in quality assessment of the widely used macrolide antibiotic, Roxithromycin. This compound, classified as a process-related impurity, is pivotal in ensuring drug safety and efficacy. With increasing regulatory scrutiny on impurity profiling (a trending topic in pharmaceutical compliance), understanding this molecule's properties is essential for manufacturers and researchers alike.
The structural uniqueness of Decladinose Roxithromycin lies in its modified cladinose sugar moiety, which differentiates it from the parent compound. Recent discussions in pharmacopoeial forums highlight its threshold limits (commonly searched as "Roxithromycin impurity limits ICH guidelines"), emphasizing the need for advanced detection methods like HPLC-MS (a frequently queried technique). Studies show that even trace amounts (≤0.15% as per EP 10.0) can impact drug stability – a concern raised in multiple pharmaceutical stability studies.
From a synthetic chemistry perspective, 214902-82-6 typically emerges during the final stages of Roxithromycin synthesis. Analytical data reveals its characteristic UV absorption at 205 nm (a key identifier in impurity quantification methods), with molecular weight 837.07 g/mol. The compound's polarity makes it challenging to separate using conventional reverse-phase chromatography – a technical hurdle often discussed in pharmaceutical method development circles.
Current research trends (reflecting Google Scholar's top searches like "genotoxic potential of Roxithromycin impurities") indicate that Decladinose Roxithromycin requires rigorous evaluation under ICH M7 guidelines. While not classified as a mutagen (per Ames test data), its metabolic pathways warrant investigation – a hot topic in impurity risk assessment webinars. This aligns with the FDA's increased focus on "elemental impurities" and "residual solvents" in antibiotic formulations.
The pharmaceutical industry's shift toward continuous manufacturing (a 2023 buzzword) has intensified impurity monitoring needs. Case studies demonstrate that real-time PAT (Process Analytical Technology) can detect Roxithromycin Impurity B fluctuations during production – addressing common queries about "in-process control for macrolide impurities". This proactive approach reduces batch failures, a major pain point in antibiotic production economics.
Reference standards of CAS 214902-82-6 (often searched as "certified Roxithromycin impurity standards") now feature prominently in quality control protocols. Leading pharmacopoeias specify its identification via comparative retention time (±2% vs. USP reference) and mass spectral matching – techniques frequently discussed in analytical chemistry forums. The compound's shelf-life stability (another trending search term: "impurity reference standard storage conditions") is typically 24 months at -20°C in amber vials.
Emerging regulatory landscapes, especially the 2023 updates to ICH Q3D guidelines, have placed new emphasis on metal catalysts in impurity formation. This connects to recent studies on how palladium residues might influence Decladinose Roxithromycin generation – a niche but growing research area (evidenced by rising searches for "heavy metals in antibiotic impurities"). Such developments underscore the compound's relevance in modern pharmaceutical quality by design (QbD) frameworks.
From a therapeutic perspective, while Roxithromycin Impurity B itself lacks antimicrobial activity, its presence above 0.2% may correlate with decreased drug bioavailability – a concern raised in recent bioequivalence studies (a hot topic for generic drug manufacturers). Advanced purification techniques like preparative SFC (increasingly searched for "chiral purification of macrolide impurities") show promise in minimizing this impurity during API production.
The environmental impact of pharmaceutical impurities has also entered mainstream discourse. Decladinose Roxithromycin was detected in a 2022 EU waterway study (prompting searches like "antibiotic impurity environmental persistence"), highlighting needs for improved green chemistry approaches in synthesis – a key discussion point at recent sustainable pharma conferences.
Looking ahead, the integration of AI-assisted impurity prediction (a 2023 breakthrough technology) may revolutionize how 214902-82-6 is monitored. Machine learning models trained on patent databases can now forecast its formation probabilities under various synthesis conditions – addressing the popular query "computational modeling of pharmaceutical impurities". This aligns with the industry's digital transformation wave.
In conclusion, Decladinose Roxithromycin serves as both a quality marker and research subject in antibiotic development. Its analysis bridges multiple disciplines – from analytical method validation to regulatory science – making it a compound of enduring significance in the evolving landscape of pharmaceutical quality assurance.
214902-82-6 (Decladinose Roxithromycin (Roxithromycin Impurity B)) Related Products
- 111321-02-9((9E)-Erythromycin A Oxime)
- 425365-64-6((9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime])
- 103450-87-9(Clarithromycin 9-Oxime (E/Z mixture))
- 118267-18-8(N-Demethyl Roxithromycin)
- 127182-44-9(Clarithromycin (9E)-O-Methyloxime)
- 80214-83-1(Roxithromycin)
- 13127-18-9(Erythromycin A Oxime)
- 425365-66-8(2'-O-(2-Methoxyethoxy)methyl Roxithromycin)
- 53066-26-5(Lexithromycin)
- 1823800-64-1(2-Pyrrolidinone, 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-)




